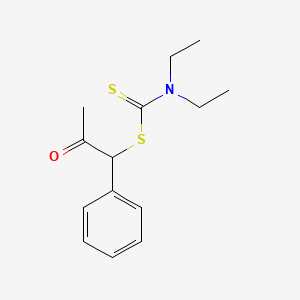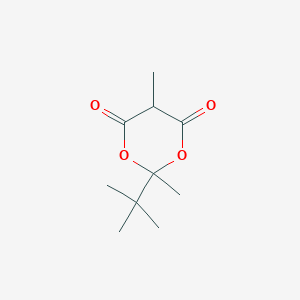
1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- is a chemical compound with the molecular formula C9H14O4 . This compound is known for its unique structure, which includes a dioxane ring substituted with tert-butyl and methyl groups. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of malonic acid derivatives with suitable alcohols or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the dioxane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dioxane compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- can be compared with other similar compounds such as:
1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2-methyl-: This compound has a similar structure but with one less methyl group.
2,2-Dimethyl-1,3-dioxane-4,6-dione: . The uniqueness of 1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- lies in its specific substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62018-53-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-tert-butyl-2,5-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-6-7(11)13-10(5,9(2,3)4)14-8(6)12/h6H,1-5H3 |
InChI Key |
LHQYYVDWTYAQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(OC1=O)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14541201.png)
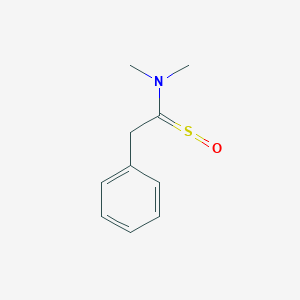
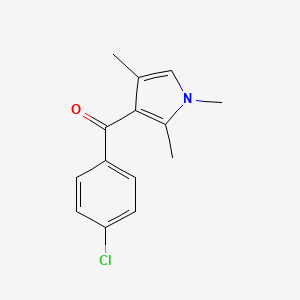
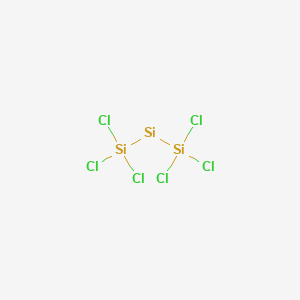
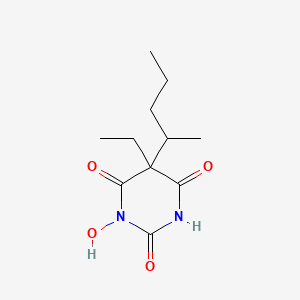
![(NE)-N-[(2,5-dichlorophenyl)-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14541228.png)
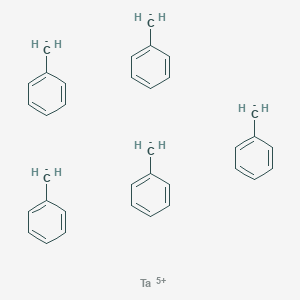
![4-[(3,5-Dichloro-4-methylpyridin-2-yl)oxy]phenol](/img/structure/B14541232.png)
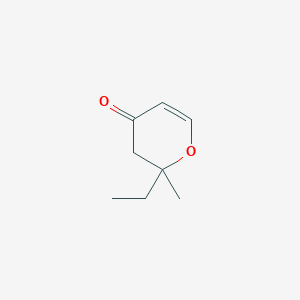
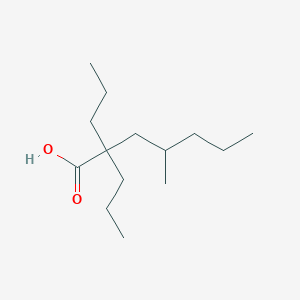
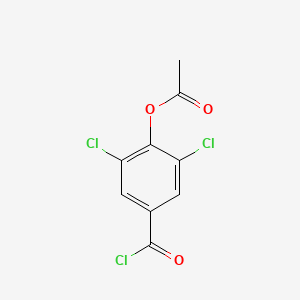
![6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B14541241.png)
![2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14541242.png)
